
4-Bromo-1-hexyl-1h-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-1-hexyl-1H-pyrazole is a derivative of pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological and chemical properties, making them valuable in various fields such as medicinal chemistry, material science, and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-hexyl-1H-pyrazole typically involves the bromination of pyrazole derivatives. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in an organic solvent such as dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-1-hexyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar solvents.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride
Major Products Formed
Substituted Pyrazoles: Formed through nucleophilic substitution.
Oxidized Derivatives: Formed through oxidation reactions.
Reduced Derivatives: Formed through reduction reactions
Aplicaciones Científicas De Investigación
4-Bromo-1-hexyl-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: Used as a building block for synthesizing pharmaceutical compounds, including inhibitors and other biologically active molecules.
Material Science: Employed in the synthesis of materials with specific electronic or photophysical properties.
Biological Studies: Utilized in the study of enzyme interactions and as a probe in biochemical assays.
Industrial Applications: Used in the production of agrochemicals and other industrially relevant compounds.
Mecanismo De Acción
The mechanism of action of 4-Bromo-1-hexyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its target. The pyrazole ring can also engage in hydrogen bonding and π-π interactions, contributing to its overall activity .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-1H-pyrazole: A simpler derivative without the hexyl group.
1-Hexyl-1H-pyrazole: Lacks the bromine atom but retains the hexyl group.
4-Chloro-1-hexyl-1H-pyrazole: Similar structure with chlorine instead of bromine.
Uniqueness
4-Bromo-1-hexyl-1H-pyrazole is unique due to the presence of both the bromine atom and the hexyl group, which confer distinct chemical and biological properties. The bromine atom enhances its reactivity in substitution reactions, while the hexyl group increases its lipophilicity, potentially improving its bioavailability and membrane permeability .
Propiedades
Fórmula molecular |
C9H15BrN2 |
|---|---|
Peso molecular |
231.13 g/mol |
Nombre IUPAC |
4-bromo-1-hexylpyrazole |
InChI |
InChI=1S/C9H15BrN2/c1-2-3-4-5-6-12-8-9(10)7-11-12/h7-8H,2-6H2,1H3 |
Clave InChI |
AHFIPMQOKZWMPI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCN1C=C(C=N1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Pyridinecarboxylic acid, 2-cyano-6-[(1-methylpropyl)amino]-](/img/structure/B13973734.png)
![6-Bromo-3-iodo-N-isobutylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B13973735.png)
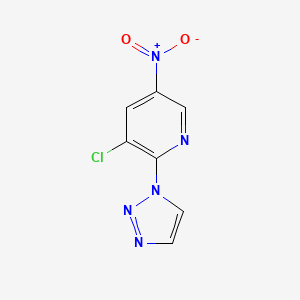
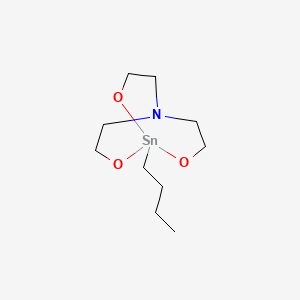
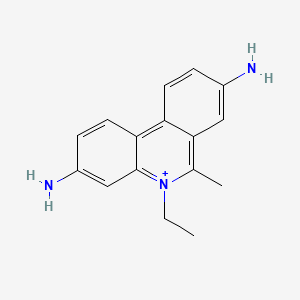
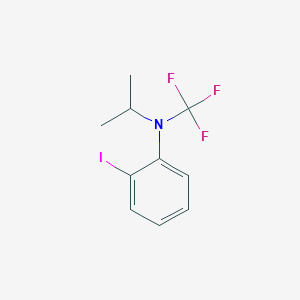

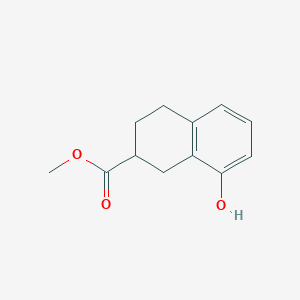

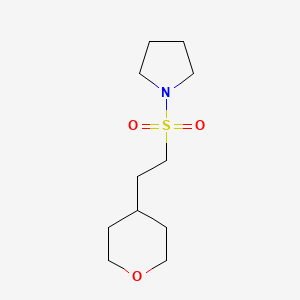
![2H-Thieno[4,3,2-cd][1,2]benzoxazole](/img/structure/B13973785.png)
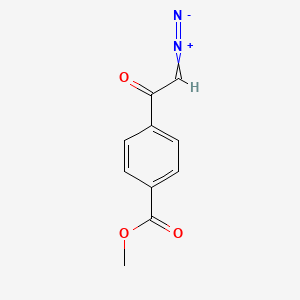
![(S)-2-Amino-1-[4-(benzyl-ethyl-amino)-piperidin-1-yl]-propan-1-one](/img/structure/B13973793.png)
![Bicyclo[2.2.1]heptane-2,6-dithiol](/img/structure/B13973795.png)
